threo-Guaiacylglycerol beta-coniferyl ether

概要

説明

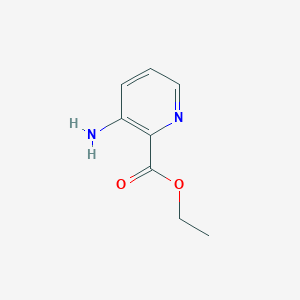

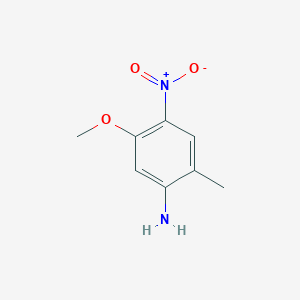

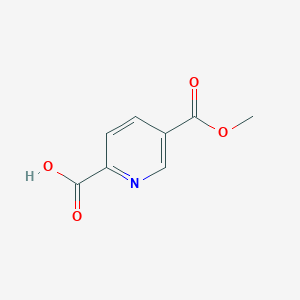

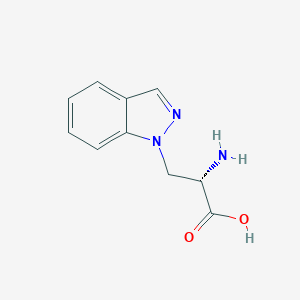

threo-Guaiacylglycerol beta-coniferyl ether: is a lignan, a type of natural compound found in plants. It is known for its ability to inhibit the production of nitric oxide (NO) and exhibits anti-neuroinflammatory activities . This compound is derived from the stems of Clematis armandii and has a molecular formula of C20H24O7 with a molecular weight of 376.40 g/mol .

作用機序

Target of Action

Threo-Guaiacylglycerol beta-coniferyl ether is a lignan that primarily targets the production of nitric oxide (NO) . Nitric oxide plays a crucial role in various physiological and pathological processes, including neurotransmission, immune defense, and inflammation.

Mode of Action

This compound interacts with its targets by inhibiting the production of NO . By doing so, it can modulate the inflammatory response within the nervous system, exhibiting anti-neuroinflammatory activities .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of NO production . On a cellular level, this results in anti-neuroinflammatory activities, potentially providing therapeutic benefits in conditions characterized by neuroinflammation .

生化学分析

Biochemical Properties

Threo-Guaiacylglycerol beta-coniferyl ether can inhibit the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes

Cellular Effects

This compound has been shown to exhibit cytotoxicity against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG2) cell lines in vitro, with IC50 values ranging from 19.1 to 71.3 microg/mL . It also displays significant inhibitory effects on NO production, suggesting potential anti-neuroinflammatory activity .

Molecular Mechanism

Its ability to inhibit NO production suggests that it may interact with enzymes involved in NO synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of threo-Guaiacylglycerol beta-coniferyl ether involves the enzymatic formation from coniferyl alcohol in the presence of hydrogen peroxide. This process yields both erythro and threo isomers of guaiacylglycerol 8-O-4- (coniferyl alcohol) ether . The reaction is catalyzed by enzymes extracted from Eucommia ulmoides .

Industrial Production Methods:

化学反応の分析

Types of Reactions: threo-Guaiacylglycerol beta-coniferyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the enzymatic formation of the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.

Major Products Formed: The major products formed from these reactions include different isomers of guaiacylglycerol ethers and other lignan derivatives .

科学的研究の応用

threo-Guaiacylglycerol beta-coniferyl ether has several scientific research applications:

類似化合物との比較

- erythro-Guaiacylglycerol beta-coniferyl ether

- Dehydrodiconiferyl alcohol

- Dihydrodehydrodiconiferyl alcohol

Comparison: threo-Guaiacylglycerol beta-coniferyl ether is unique due to its specific inhibitory effects on NO production and its anti-neuroinflammatory properties . While similar compounds like erythro-Guaiacylglycerol beta-coniferyl ether also exhibit biological activities, this compound’s distinct molecular structure and specific interactions with molecular targets make it particularly valuable in scientific research .

特性

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEZJIXULOZDRT-FMEUAVTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does threo-guaiacylglycerol β-coniferyl ether contribute to lignification in plant cells, and what is the evidence for its involvement?

A1: The research paper demonstrates that threo-guaiacylglycerol β-coniferyl ether, a dilignol, acts as an intermediate in lignin polymerization during the differentiation of isolated Zinnia mesophyll cells into tracheary elements (TEs) []. TEs are the building blocks of xylem tissue, responsible for water and nutrient transport in plants. Lignin, a complex phenolic polymer, provides structural support and rigidity to these cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)